molecular formula C16H14O4 B14333002 5,8-Dioxo-1,2,3,4,5,8-hexahydrophenanthren-9-YL acetate CAS No. 104260-79-9

5,8-Dioxo-1,2,3,4,5,8-hexahydrophenanthren-9-YL acetate

Cat. No.: B14333002
CAS No.: 104260-79-9
M. Wt: 270.28 g/mol
InChI Key: BAZCIQRVXRZAEU-UHFFFAOYSA-N
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Description

5,8-Dioxo-1,2,3,4,5,8-hexahydrophenanthren-9-YL acetate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dioxo-1,2,3,4,5,8-hexahydrophenanthren-9-YL acetate typically involves multiple steps. One common method includes the cyclization of maleamic acid in the presence of acetic anhydride and sodium acetate at temperatures ranging from 70 to 80°C . This process results in the formation of the desired compound without the need for purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of advanced purification techniques such as crystallization and chromatography ensures the high quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5,8-Dioxo-1,2,3,4,5,8-hexahydrophenanthren-9-YL acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, leading to the replacement of specific functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5,8-Dioxo-1,2,3,4,5,8-hexahydrophenanthren-9-YL acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Dioxo-1,2,3,4,5,8-hexahydrophenanthren-9-YL acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dioxo-1,2,3,4,5,8-hexahydrophenanthren-9-YL acetate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

104260-79-9

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

(5,8-dioxo-1,2,3,4-tetrahydrophenanthren-9-yl) acetate

InChI

InChI=1S/C16H14O4/c1-9(17)20-14-8-10-4-2-3-5-11(10)15-12(18)6-7-13(19)16(14)15/h6-8H,2-5H2,1H3

InChI Key

BAZCIQRVXRZAEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=O)C=CC(=O)C2=C3CCCCC3=C1

Origin of Product

United States

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